(R)-3-Bromo-2-methylpropanoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H7BrO2 |
|---|---|
Molecular Weight |
167.00 g/mol |
IUPAC Name |
(2R)-3-bromo-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
BUPXDXGYFXDDAA-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CBr)C(=O)O |
Canonical SMILES |
CC(CBr)C(=O)O |
Origin of Product |
United States |
Elucidating the Reactivity and Stereochemical Behavior of R 3 Bromo 2 Methylpropanoic Acid
Nucleophilic Substitution Reactions at the Bromine Center
The primary bromine atom in (R)-3-bromo-2-methylpropanoic acid is susceptible to nucleophilic attack, providing a direct pathway to introduce a wide range of functional groups at the C-3 position. These reactions are governed by the principles of stereochemistry and regioselectivity.
Nucleophilic substitution at the primary carbon bearing the bromine atom typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion masterorganicchemistry.comlibretexts.org. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack") masterorganicchemistry.comyoutube.com.
In the case of this compound, while the reaction occurs at the achiral C-3 position, the stereochemical designation of the entire molecule changes. For example, reaction with a nucleophile like sodium azide (NaN₃) would displace the bromide to form (R)-3-azido-2-methylpropanoic acid. Although the configuration at the C-2 stereocenter itself remains unchanged during this specific reaction, the introduction of a new substituent can alter the Cahn-Ingold-Prelog priority of the groups, which must be reassessed for the product molecule. A classic example of inversion involves the synthesis of (S)-2-methyl-3-sulfanylpropanoic acid from this compound using a sulfur nucleophile, where the stereocenter is inverted nih.gov.
| Nucleophile (Nu⁻) | Reagent Example | Product | Expected Predominant Stereochemistry at C-2 |
| Hydroxide (OH⁻) | NaOH | (R)-3-Hydroxy-2-methylpropanoic acid | R (Retention) |
| Cyanide (CN⁻) | NaCN | (R)-3-Cyano-2-methylpropanoic acid | R (Retention) |
| Azide (N₃⁻) | NaN₃ | (R)-3-Azido-2-methylpropanoic acid | R (Retention) |
| Thiolate (RS⁻) | NaSH | (R)-3-Sulfanyl-2-methylpropanoic acid | R (Retention) |
| Alkoxide (RO⁻) | NaOCH₃ | (R)-3-Methoxy-2-methylpropanoic acid | R (Retention) |
Table 1: Illustrative SN2 reactions at the bromine center of this compound. Note that the absolute configuration at the C-2 stereocenter is retained as the reaction occurs at C-3.
The bifunctional nature of this compound allows for intramolecular reactions. Deprotonation of the carboxylic acid yields a carboxylate, which can act as an internal nucleophile. This nucleophile can attack the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming a four-membered ring structure known as a β-lactone google.com. This intramolecular cyclization is a form of nucleophilic substitution.
β-Lactones are valuable synthetic intermediates, though they are often strained and reactive clockss.org. Their reactivity stems from ring strain, making them susceptible to ring-opening reactions with various nucleophiles, which can proceed with cleavage at either the acyl or alkyl carbon-oxygen bond clockss.org.
Similarly, if the carboxylic acid is first converted to an amide, the amide nitrogen (after deprotonation) can act as the internal nucleophile. The subsequent intramolecular cyclization produces a β-lactam, which is a core structural motif in many important antibiotics, including penicillins and cephalosporins nih.gov. The synthesis of β-lactams can be achieved through various methods, including intramolecular C-N coupling of amides with vinyl bromides organic-chemistry.org. These cyclization reactions provide a powerful strategy for constructing key heterocyclic precursors from this compound derivatives.
Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In this compound, the two primary reactive sites are the bromine-bearing carbon and the carboxylic acid group. Nucleophilic substitution reactions, as discussed previously, are highly regioselective for the C-Br bond.
By carefully selecting the nucleophile, a wide array of functional groups can be introduced specifically at the C-3 position, leaving the carboxylic acid group and the C-2 stereocenter intact. This allows for the synthesis of a diverse library of chiral β-substituted propanoic acids. This regioselective approach is fundamental to the utility of this compound as a chiral building block in multi-step syntheses mdpi.com.
| Reagent | Functional Group Introduced | Product Class |
| R₂NH (Amine) | -NR₂ | β-Amino acid derivative |
| RSH (Thiol) | -SR | β-Thioether propanoic acid |
| NaI (Iodide) | -I | β-Iodo propanoic acid |
| KSCN (Thiocyanate) | -SCN | β-Thiocyanato propanoic acid |
| NaNO₂ (Nitrite) | -NO₂ | β-Nitro propanoic acid |
Table 2: Examples of regioselective derivatization at the bromine moiety.
Chemical Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is another key site for chemical modification, offering pathways to various derivatives while preserving the chirality of the molecule.
The carboxylic acid functionality of this compound can be readily converted into esters, amides, and acid halides. These transformations are typically stereospecific, meaning they proceed without affecting the configuration of the chiral center at C-2, as the bonds to the stereocenter are not broken during the reaction.
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., Fischer esterification) yields the corresponding ester. For example, Methyl (R)-(+)-3-bromo-2-methylpropionate can be prepared this way sigmaaldrich.comresearchgate.net.
Amide Formation: Amides are formed by reacting the carboxylic acid with an amine, usually in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or by first converting the acid to a more reactive species like an acid chloride.
Acid Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the corresponding acid chloride. These acid chlorides are highly reactive intermediates, useful for the subsequent synthesis of esters and amides under mild conditions.
| Desired Derivative | Reagent(s) | Product Structure |
| Acid Chloride | SOCl₂ or (COCl)₂ | (R)-3-Bromo-2-methylpropanoyl chloride |
| Methyl Ester | CH₃OH, H⁺ catalyst | Methyl (R)-3-bromo-2-methylpropanoate |
| Ethyl Amide | 1. SOCl₂ 2. CH₃CH₂NH₂ | (R)-3-Bromo-N-ethyl-2-methylpropanamide |
Table 3: Stereospecific derivatization of the carboxylic acid group.
The carboxylic acid group can be reduced to a primary alcohol without affecting the C-Br bond or the stereocenter at C-2. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used for this transformation. The reduction of this compound yields the chiral bromoalcohol, (R)-3-bromo-2-methylpropan-1-ol.
This resulting molecule is a versatile chiral intermediate, possessing three distinct functional sites: a primary alcohol, a primary alkyl bromide, and a stereocenter. Each of these sites can be targeted for further functionalization:
The hydroxyl group can be oxidized back to an aldehyde or carboxylic acid, converted into an ether or ester, or replaced by other functional groups.
The bromine atom can be displaced by a variety of nucleophiles, as described in section 3.1.
The stereocenter is maintained, allowing for the synthesis of more complex chiral molecules.
This ability to selectively reduce the carboxylic acid provides an important strategic tool for chemists, expanding the range of chiral products that can be synthesized from this compound.
Decarboxylation Reactions and Stereochemical Implications
Decarboxylation, the removal of a carboxyl group, from a chiral molecule such as this compound can proceed through various mechanisms, each with distinct stereochemical consequences. The stereochemical outcome at the chiral center (C2) is of primary concern.
Common decarboxylation methods, such as the Hunsdiecker and Barton reactions, proceed via radical intermediates. In the case of this compound, the formation of a radical at the C2 position would lead to a planar or rapidly inverting trigonal intermediate. Subsequent abstraction of a hydrogen atom to form 1-bromo-2-methylpropane would occur from either face of the radical with roughly equal probability. This would result in a racemic mixture of the product, thereby losing the initial stereochemical information.
Table 1: Predicted Stereochemical Outcome of Radical Decarboxylation
| Starting Material | Decarboxylation Method | Key Intermediate | Predicted Product | Stereochemical Outcome |
| This compound | Hunsdiecker Reaction | 2-bromo-1-methylethyl radical | (±)-1-Bromo-2-methylpropane | Racemization |
| This compound | Barton Decarboxylation | 2-bromo-1-methylethyl radical | (±)-1-Bromo-2-methylpropane | Racemization |
The propensity for racemization in such reactions is a significant consideration for synthetic chemists aiming to preserve stereochemical purity.
Stereochemical Stability and Epimerization Studies
The stereochemical stability of this compound is crucial for its application as a chiral building block. The presence of a hydrogen atom at the chiral center (the α-carbon) makes it susceptible to epimerization or racemization under certain conditions.
The primary mechanism for the loss of stereochemical integrity in α-substituted carboxylic acids involves the formation of a planar enol or enolate intermediate. libretexts.org
Basic Conditions: In the presence of a base, the acidic α-hydrogen can be abstracted to form a planar enolate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of (R) and (S) enantiomers, resulting in racemization. The strength of the base, temperature, and solvent polarity can all influence the rate of this process.
Acidic Conditions: Under acidic conditions, tautomerization to the corresponding enol can occur. libretexts.org Although generally slower than base-catalyzed enolization, prolonged exposure to strong acids, particularly at elevated temperatures, can facilitate racemization through this pathway. libretexts.org
Thermal Conditions: High temperatures can also promote racemization, even in the absence of strong acids or bases, by providing sufficient energy to overcome the activation barrier for enolization or other bond-scission and reformation pathways.
Table 2: Conditions Potentially Inducing Racemization of this compound
| Condition | Mechanism | Potential Outcome |
| Strong Base (e.g., NaOH, LDA) | Enolate formation | Rapid racemization |
| Strong Acid (e.g., H₂SO₄, HCl) at elevated temperature | Enol formation | Slow to moderate racemization |
| High Temperature | Increased rate of equilibrium between enantiomers | Racemization |
To mitigate the risk of racemization or epimerization during chemical transformations involving this compound, several strategies can be employed.
Low Temperatures: Conducting reactions at low temperatures is a general and effective method to minimize the rate of racemization. Lower thermal energy reduces the likelihood of overcoming the activation energy for enolate or enol formation.
Choice of Reagents and Solvents: The use of non-basic or weakly basic reagents is crucial when the α-proton's acidity is a concern. The choice of solvent can also play a role; non-polar solvents may disfavor the formation of charged intermediates like enolates.
Table 3: Strategies to Preserve Enantiomeric Purity
| Strategy | Principle | Application Example |
| Cryogenic Conditions | Reducing reaction kinetics | Performing a reaction at -78 °C |
| Aprotic, Non-polar Solvents | Disfavoring charged intermediates | Using hexane or toluene as a solvent |
| Carboxyl Group Protection | Modifying electronic properties | Conversion to a methyl or benzyl ester |
By carefully selecting reaction conditions and employing appropriate protective strategies, the enantiomeric purity of this compound can be maintained throughout a synthetic sequence, allowing for its effective use in the preparation of complex, stereochemically defined molecules.
Advanced Analytical Techniques for Enantiomeric Purity and Stereochemical Characterization
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. gcms.cz Both HPLC and GC are powerful techniques, with the choice depending on the analyte's volatility and thermal stability. For a compound like 3-bromo-2-methylpropanoic acid, both methods can be tailored for effective enantioseparation.
Selection and Optimization of Chiral Stationary Phases
The success of a chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers, leading to different retention times.
For Chiral HPLC , a variety of CSPs are effective for separating chiral acids.
Pirkle-type or Brush-type CSPs : These phases, such as the (R,R) Whelk-O1, operate on principles of π-π interactions, hydrogen bonding, and dipole-dipole interactions. tsijournals.com They are known for their versatility and have been successfully used to separate compounds structurally similar to 3-bromo-2-methylpropanoic acid, like β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com
Macrocyclic Glycopeptide CSPs : Columns like CHIROBIOTIC™ V2 or T2 are particularly useful for polar compounds and can operate in multiple mobile phase modes (reversed-phase, normal-phase, polar ionic), offering broad applicability. merckmillipore.comsigmaaldrich.com The separation of 2-Bromo-3-methylbutyric acid has been demonstrated on a CHIROBIOTIC R column, highlighting its suitability for related structures. merckmillipore.com
Polysaccharide-based CSPs : Derivatives of cellulose and amylose coated on a silica support are widely used and offer excellent resolving power for a broad range of chiral compounds.
For Chiral GC , the analyte must be volatile. This often requires derivatization of the carboxylic acid group.
Cyclodextrin-based CSPs : Derivatized cyclodextrins, such as permethylated β-cyclodextrin, are commonly used in capillary GC columns for stereochemical separations. gcms.cz Peracylated β-cyclodextrin derivatives have demonstrated excellent enantioseparation for compounds like methyl 2-chloropropionate, which is structurally analogous to the methyl ester of the target analyte. researchgate.net
Table 1: Examples of Chiral Stationary Phases for the Analysis of Chiral Acids and Their Derivatives
| Technique | CSP Type | Example CSP | Principle of Separation | Applicable to |
| HPLC | Pirkle-type (π-acceptor/π-donor) | (R,R) Whelk-O1 | π-π interactions, H-bonding, dipole stacking | Carboxylic acids, amides |
| HPLC | Macrocyclic Glycopeptide | CHIROBIOTIC™ R | Inclusion, H-bonding, ionic interactions | Polar analytes, amino acids, carboxylic acids |
| GC | Derivatized Cyclodextrin | 2,3,6-tri-O-valeryl-β-cyclodextrin | Host-guest inclusion complexes | Volatile esters, small chiral molecules |
Optimization involves adjusting the mobile phase composition (for HPLC) or the temperature program (for GC). In HPLC, additives like trifluoroacetic acid (TFA) or isopropylamine can enhance chromatographic efficiency and resolution. tsijournals.com
Derivatization Strategies for Enhanced Chromatographic Resolution
Derivatization is a chemical modification of the analyte to improve its analytical properties. researchgate.net For (R)-3-bromo-2-methylpropanoic acid, this is particularly crucial for GC analysis to increase volatility and thermal stability.
Esterification : The most common strategy for carboxylic acids is conversion to an ester, typically a methyl or ethyl ester. This can be achieved using reagents like diazomethane, or N,N-dimethylformamide dimethyl acetal. researchgate.net This modification makes the analyte sufficiently volatile for GC analysis. The enantioseparation of related compounds like methyl 2-chloropropionate on cyclodextrin phases confirms the viability of this approach. researchgate.net
Amide Formation : Reaction with a chiral or achiral amine can also be used, though this is less common for routine GC analysis of simple carboxylic acids.
For HPLC, derivatization can be employed to introduce a chromophore for enhanced UV detection, especially if the analyte has a poor native response. Reagents like 2,4'-dibromoacetophenone can be used to create ester derivatives that absorb strongly at higher UV wavelengths. researchgate.net
Table 2: Derivatization Strategies for this compound
| Technique | Strategy | Reagent Example | Purpose |
| GC | Esterification | N,N-Dimethylformamide dimethyl acetal | Increase volatility and thermal stability |
| HPLC | UV-tagging | 2,4'-Dibromoacetophenone | Enhance UV detection sensitivity |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating and Derivatizing Agents
NMR spectroscopy is a powerful tool for determining enantiomeric excess (% ee) and assigning absolute configuration. nih.gov Since enantiomers are indistinguishable in an achiral solvent (isochronous), a chiral auxiliary must be introduced to create a diastereomeric environment. scispace.com
Formation of Diastereomeric Salts or Esters for Enantiomeric Excess Determination
To differentiate the enantiomers of this compound in an NMR spectrum, the sample can be converted into a mixture of diastereomers which, by definition, have different physical properties and thus distinct NMR spectra.
Chiral Derivatizing Agents (CDAs) : These agents react covalently with the enantiomers to form stable diastereomers. For a carboxylic acid, a common approach is to form an ester with a chiral alcohol or an amide with a chiral amine. For example, reacting the racemic acid with an enantiopure chiral alcohol like (S)-(-)-1-(1-Naphthyl)ethanol would produce two diastereomeric esters. The MαNP acid method, while used for alcohols, demonstrates the principle of forming diastereomeric esters to achieve separation and analysis in NMR spectra. tcichemicals.comresearchgate.net
Chiral Solvating Agents (CSAs) : These agents form non-covalent, transient diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or ion pairing. unipi.it For a carboxylic acid, a chiral amine such as (R)-phenylethylamine can be used. semanticscholar.org The rapid equilibrium between the free and complexed states results in separate, population-averaged signals for the two enantiomers in the presence of the CSA. researchgate.net
Once diastereomeric differentiation is achieved, the enantiomeric excess can be accurately calculated by integrating the well-resolved, distinct signals corresponding to each diastereomer in the ¹H, ¹³C, or other relevant NMR spectra (e.g., ³¹P if a phosphorus-containing CDA is used). nih.govresearchgate.net
Elucidation of Proton and Carbon NMR Spectral Differences for Stereochemical Assignment
The formation of diastereomers not only allows for quantification but can also be used for stereochemical assignment. The different spatial arrangements of the groups in the two diastereomers lead to distinct chemical environments for the nuclei. This results in chemical shift non-equivalence (Δδ).
In a typical ¹H NMR experiment, protons close to the stereogenic center of the analyte will exhibit the largest chemical shift differences (Δδ = |δ(R,S) - δ(S,S)|) upon interaction with a chiral agent (e.g., an S-configured CDA). By analyzing the magnitude and sign of these Δδ values and comparing them to established models (e.g., for Mosher's acid or MαNP acid esters), the absolute configuration of the original analyte can often be deduced. tcichemicals.com The anisotropic effects of aromatic rings in the chiral agent frequently cause predictable shielding or deshielding of nearby protons in the analyte, providing a basis for these models.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are fundamental for determining absolute configuration.
Optical Rotation : This technique measures the angle to which a chiral compound rotates the plane of linearly polarized light at a specific wavelength (usually the sodium D-line, 589 nm). The specific rotation [α] is a characteristic physical property of a chiral molecule. For this compound, the sign of the rotation (positive for dextrorotatory, negative for levorotatory) provides a primary characterization. However, predicting the sign of rotation for a given configuration is not always straightforward, making it more of a confirmatory technique when an authentic sample is available. chemistrywithatwist.com
Circular Dichroism (CD) Spectroscopy : CD spectroscopy provides more detailed structural information than optical rotation. It measures the differential absorption of left and right circularly polarized light by a chiral molecule, typically as a function of wavelength. nih.gov
Electronic Circular Dichroism (ECD) is used for molecules with UV-Vis chromophores. The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a fingerprint for a specific enantiomer. nih.gov
Vibrational Circular Dichroism (VCD) measures CD in the infrared region, corresponding to vibrational transitions. VCD is a powerful method for determining the absolute configuration of molecules, even those without a traditional chromophore. americanlaboratory.com
The modern approach to absolute configuration assignment involves comparing the experimental VCD or ECD spectrum with a theoretical spectrum predicted by quantum chemical calculations, such as Density Functional Theory (DFT). uantwerpen.be A theoretical spectrum is calculated for one enantiomer of a known configuration (e.g., the R-configuration). If the calculated spectrum matches the experimental spectrum, the absolute configuration is confirmed. If the experimental spectrum is a mirror image of the calculated one, the molecule has the opposite absolute configuration. americanlaboratory.com
Measurement and Interpretation of Specific Rotation Data for Chiral Purity
Specific rotation is a fundamental property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light passes through a sample with a specific path length and concentration. bhu.ac.in The measurement of specific rotation is a traditional and rapid method for assessing the enantiomeric purity of a sample. skpharmteco.com
The specific rotation, [α], is calculated using the formula:
[α] = α / (l × c)
where:
α is the observed rotation.
l is the path length of the polarimeter tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL). youtube.com
The temperature and the wavelength of the light used (typically the sodium D-line, 589 nm) are also specified as they can influence the specific rotation. youtube.com
For an enantiomerically pure sample of this compound, a specific rotation value would be measured. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will have a specific rotation of 0° because the rotations of the individual enantiomers cancel each other out. masterorganicchemistry.com
The enantiomeric excess (ee) of a sample, which represents the percentage of one enantiomer in excess of the other, can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:
ee (%) = ([α]mixture / [α]pure enantiomer) × 100
A higher absolute value of the specific rotation indicates a higher enantiomeric purity. chemistrysteps.com For instance, if a sample of 3-Bromo-2-methylpropanoic acid has a positive specific rotation, it indicates that the (R)-enantiomer is in excess. Conversely, a negative specific rotation would indicate an excess of the (S)-enantiomer, assuming the (R)-enantiomer is dextrorotatory. It's important to note that there is no simple correlation between the (R) or (S) configuration and the sign of the optical rotation. youtube.com
| Sample | Observed Rotation (α) | Concentration (g/mL) | Path Length (dm) | Calculated Specific Rotation [α] | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Pure (R)-enantiomer | +15.0° | 0.1 | 1.0 | +150° | 100% |
| Sample A | +7.5° | 0.1 | 1.0 | +75° | 50% |
| Racemic Mixture | 0.0° | 0.1 | 1.0 | 0° | 0% |
Application of Cotton Effects and Electronic Transitions in CD Spectra
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. bhu.ac.in This differential absorption arises from the electronic transitions within the molecule and provides detailed information about its three-dimensional structure.
The CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) versus wavelength. The characteristic peaks in a CD spectrum, which can be positive or negative, are known as Cotton effects. bhu.ac.in The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. For this compound, the chromophore is the carboxylic acid group. The electronic transitions associated with this group, such as the n → π* and π → π* transitions, will give rise to Cotton effects in the CD spectrum.
The position, sign, and intensity of these Cotton effects can be used to determine the absolute configuration of the chiral center. For acyclic molecules, conformational flexibility can sometimes lead to weak or averaged-out Cotton effects. nih.gov However, computational methods can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum can confirm the absolute configuration.
The relationship between the CD spectrum and the UV-Vis absorption spectrum is important. The Cotton effect is observed in the region of an absorption band in the UV-Vis spectrum. jasco-global.com The analysis of these electronic transitions provides valuable information about the electronic environment of the chromophore and its spatial relationship to the chiral center.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy for Chiral Structure Probing
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that probe the vibrational transitions of a chiral molecule. These techniques provide a wealth of information about the stereochemistry and conformational properties of molecules in solution. bruker.comresearchgate.net
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. hindsinstruments.com The resulting VCD spectrum shows positive and negative bands corresponding to the different vibrational modes of the molecule. Since every chiral molecule has a unique VCD spectrum, it can be used as a "fingerprint" for its absolute configuration. jasco-global.com
For this compound, VCD spectra can be measured for the various stretching and bending vibrations of the molecule, such as the C=O stretch of the carboxylic acid, the C-H stretches and bends of the methyl and methylene groups, and the C-Br stretch. The sign and intensity of the VCD bands are highly sensitive to the three-dimensional arrangement of the atoms. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be unambiguously determined. jascoinc.com
Raman Optical Activity (ROA)
ROA is a complementary technique to VCD that measures the small difference in the intensity of right and left circularly polarized Raman scattered light. wikipedia.org ROA is particularly sensitive to the chirality of the molecular framework and can provide detailed information about the stereochemistry of chiral centers and the conformational preferences of the molecule. researchgate.netrsc.org
The ROA spectrum of this compound would provide information about the vibrational modes that are Raman active. By analyzing the signs and intensities of the ROA bands and comparing them to theoretical predictions, the absolute configuration and conformational details can be elucidated. ROA is a powerful tool for studying chiral molecules in their natural state, including in aqueous solutions. researchgate.net
| Technique | Principle | Information Obtained | Advantages for this compound |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. bruker.com | Absolute configuration, conformational analysis. bruker.com | Provides a "fingerprint" spectrum for the specific enantiomer. |
| Raman Optical Activity (ROA) | Differential scattering of circularly polarized light. wikipedia.org | Absolute configuration, detailed conformational information in solution. researchgate.net | Sensitive to the overall molecular chirality and can be used in aqueous solutions. |
Computational and Theoretical Insights into R 3 Bromo 2 Methylpropanoic Acid
Quantum Mechanical Calculations of Conformational Preferences and Energy Minima
Quantum mechanical calculations are essential for determining the most stable three-dimensional arrangements of a molecule, known as its conformers, and the energy barriers between them.
The conformational flexibility of (R)-3-bromo-2-methylpropanoic acid is primarily dictated by rotation around its single bonds. Torsional scans, where the potential energy is calculated as a function of dihedral angles, are a standard computational technique to explore the conformational space. For this molecule, key rotations would be around the C2-C3 and C1-C2 bonds.
A relaxed potential energy surface scan would likely reveal several low-energy conformers. The relative energies of these conformers are determined by a balance of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. For instance, the gauche and anti conformations resulting from rotation around the C2-C3 bond would exhibit different energy levels due to the spatial arrangement of the bulky bromine atom relative to the carboxylic acid group.
Similar to computational studies on formic acid, which show a preference for the planar Z conformation due to favorable electrostatic interactions, the carboxylic acid group in this compound is expected to have a preferred orientation. researchgate.net However, the additional steric and electronic effects of the methyl and bromomethyl groups would lead to a more complex conformational landscape.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Br-C3-C2-C1) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.0 (most stable) |
| Gauche (+) | ~+60° | 1.2 |
| Gauche (-) | ~-60° | 1.5 |
| Eclipsed | ~0° | 5.0 (transition state) |
| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations. |
The conformation of this compound can be significantly influenced by its environment. In the gas phase, intramolecular forces dominate. However, in solution, intermolecular interactions with solvent molecules become critical.
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. For a polar molecule like this compound, polar solvents would stabilize conformers with larger dipole moments. Hydrogen bonding between the carboxylic acid group and protic solvents (like water or methanol) would also play a crucial role in determining the predominant conformation in solution.
Studies on other carboxylic acids, such as nonanoic acid, have shown that the interface between different phases (like air and water) can also affect conformational preferences and acidity. rsc.org Similar effects would be expected for this compound.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a key tool for mapping out the pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction rates and outcomes.
This compound has a primary alkyl bromide, making it a substrate for nucleophilic substitution reactions. The two primary mechanisms for such reactions are the S_N1 (unimolecular) and S_N2 (bimolecular) pathways.
Computational modeling can be used to calculate the activation energies for both pathways. Given that it is a primary bromide, the S_N2 pathway is generally expected to be favored. chemguide.co.uk An S_N2 reaction would proceed with inversion of stereochemistry at the carbon bearing the leaving group, if it were chiral. In this case, the substitution occurs at C3, which is not the chiral center.
The reaction of a nucleophile, such as a hydroxide ion, with this compound would likely follow an S_N2 mechanism, involving a backside attack on the C3 carbon and the displacement of the bromide ion. mrcolechemistry.co.uk
Table 2: Calculated Activation Energies for a Hypothetical S_N2 Reaction
| Reactant | Nucleophile | Solvent | Computational Method | Calculated ΔG‡ (kcal/mol) |
| This compound | OH- | Water (PCM) | DFT (B3LYP/6-31G*) | ~20-25 |
| Note: This table presents expected values for a typical S_N2 reaction of a primary alkyl bromide and is for illustrative purposes. |
The stereoselectivity of reactions involving this compound is of significant interest. While nucleophilic substitution at the C3 position does not directly affect the chiral center at C2, the stereochemistry at C2 can influence the reaction's transition state energy and thus its rate.
Computational studies can model the transition states of reactions involving the chiral center. For example, if the carboxylic acid group were to be reduced or involved in an esterification reaction, the (R) configuration at the adjacent carbon would dictate the facial selectivity of the incoming reagent. By calculating the energies of the diastereomeric transition states, the preferred reaction pathway and the expected product distribution can be predicted.
Stereochemical Recognition and Chiral Interaction Studies
The ability of a chiral molecule to distinguish between the enantiomers of another chiral compound is known as stereochemical recognition. Computational methods can be employed to study the non-covalent interactions that underpin this phenomenon.
For this compound, this could involve studying its interaction with a chiral catalyst or a biological receptor. By computationally docking the (R)- and (S)-enantiomers into a chiral environment, the differences in their binding energies and geometries can be determined. These differences arise from a combination of steric repulsion, electrostatic interactions, and hydrogen bonding.
Theoretical Models for Chiral Recognition by Enzymes or Reagents
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is the basis for the stereospecificity of enzymes and the mechanism of chiral chromatography. Theoretical models are crucial for elucidating the energetic and structural factors that drive this recognition.
The primary mechanism for chiral recognition is the formation of transient diastereomeric complexes between the chiral selector (e.g., an enzyme or a chiral reagent) and the individual enantiomers of the selectand (the analyte). nih.gov For recognition to occur, there must be a notable difference in the Gibbs free energy (ΔΔG) of formation between the two diastereomeric complexes (R-selector with R-analyte versus R-selector with S-analyte). nih.gov
Molecular Docking and Quantum Mechanics:
Computational approaches to understanding the chiral recognition of this compound typically involve a multi-step process:
Molecular Docking: This technique predicts the preferred orientation of the (R)- and (S)-enantiomers when bound to a receptor, such as an enzyme's active site or a synthetic chiral selector. Docking algorithms score different binding poses based on factors like steric hindrance and intermolecular forces. This provides initial models of the diastereomeric complexes.
Quantum Mechanics (QM) Refinement: The geometries of the most plausible complexes obtained from docking are then optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT). csic.es DFT calculations provide a more accurate description of the non-covalent interactions—such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces—that stabilize the complex. The three-point interaction model is a classic conceptual framework, suggesting that a minimum of three simultaneous interactions are needed for effective chiral discrimination. rsc.org
For this compound interacting with a hypothetical enzyme active site, a theoretical model would calculate the binding energies for both the (R)- and (S)-enantiomers. The model might reveal that the (R)-enantiomer can form a more stable hydrogen bond between its carboxylic acid group and an amino acid residue (e.g., histidine or arginine), a favorable hydrophobic interaction with its methyl group, and an optimal electrostatic interaction with its bromine atom, all simultaneously. In contrast, the (S)-enantiomer might be sterically hindered from achieving this optimal arrangement, resulting in a less stable complex and a lower binding affinity. nih.govcsic.es These energy differences, calculated in silico, explain the enantioselectivity observed experimentally.
Prediction of Spectroscopic Properties from First Principles (e.g., NMR chemical shifts, vibrational frequencies, optical activity)
First-principles, or ab initio, calculations allow for the prediction of spectroscopic properties directly from the fundamental laws of quantum mechanics, without reliance on empirical parameters beyond fundamental physical constants. These methods are invaluable for structural elucidation and for understanding how molecular structure relates to spectroscopic output. The general workflow involves geometry optimization followed by the calculation of specific properties at that optimized structure.
For this compound, Density Functional Theory (DFT) is the most common and effective method. The table below outlines a typical computational methodology.
| Parameter | Description |
|---|---|
| Software | Gaussian, ORCA, or similar quantum chemistry package |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP or PBE0 |
| Basis Set | 6-311+G(2d,p) or larger |
| Solvent Model | Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., in Chloroform or Water) |
Predicted Spectroscopic Data:
Based on the methodology above, one can predict the key spectroscopic characteristics of this compound.
NMR Chemical Shifts: After geometry optimization, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. aps.orgnih.govnih.gov The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (TMS), whose shielding is also calculated at the same level of theory.
Vibrational Frequencies: A frequency calculation on the optimized geometry yields the harmonic vibrational frequencies corresponding to the molecule's normal modes. nih.govresearchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and method limitations, bringing them into better agreement with experimental infrared (IR) or Raman spectra. aps.org
Optical Activity: The specific rotation, [α], is a measure of a compound's ability to rotate plane-polarized light. It can be calculated using time-dependent DFT (TD-DFT) or other advanced methods that compute the necessary components of the optical rotatory tensor. nih.govvt.edunih.gov The sign and magnitude of the predicted rotation are crucial for assigning the absolute configuration of a newly synthesized or isolated chiral molecule.
The following table presents theoretical spectroscopic data for this compound, predicted using DFT calculations.
| Property | Atom/Group | Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | -COOH | ~10.0 - 12.0 |
| C2-H | ~2.8 - 3.1 | |
| C3-H₂ | ~3.6 - 3.9 | |
| -CH₃ | ~1.2 - 1.4 | |
| ¹³C NMR Chemical Shift (δ, ppm) | C1 (-COOH) | ~175 - 180 |
| C2 (-CH) | ~40 - 45 | |
| C3 (-CH₂Br) | ~35 - 40 | |
| C4 (-CH₃) | ~15 - 20 | |
| Vibrational Frequency (cm⁻¹, scaled) | C=O stretch (Carboxylic Acid) | ~1710 - 1740 |
| C-Br stretch | ~550 - 650 | |
| Specific Optical Rotation [α]D | (R)-enantiomer | Value is method-dependent (e.g., +25.0°) |
Note: The predicted values are illustrative and depend heavily on the chosen computational level of theory and solvent model. The sign of the optical rotation determines whether it is dextrorotatory (+) or levorotatory (-).
Q & A
Q. What are the optimal methods for synthesizing (R)-3-Bromo-2-methylpropanoic acid with high enantiomeric excess?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric alkylation or enzymatic resolution. For example:
- Asymmetric Catalysis : Use chiral palladium catalysts to direct bromination at the β-carbon of 2-methylpropanoic acid precursors, ensuring retention of the (R)-configuration .
- Resolution Techniques : Separate racemic mixtures using chiral amines (e.g., cinchona alkaloids) to form diastereomeric salts, followed by recrystallization .
- Ester Hydrolysis : Synthesize the methyl ester derivative (e.g., Methyl (R)-3-Bromo-2-methylpropionate) and hydrolyze under basic conditions to retain stereochemistry .
Q. How can the enantiomeric purity of this compound be accurately determined?
- Methodological Answer :
- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Detection via UV at 210 nm .
- Polarimetry : Measure specific optical rotation ([α]ᴅ) and compare to literature values for the (R)-enantiomer .
- X-ray Crystallography : Confirm absolute configuration using SHELXL refinement (e.g., SHELX-97) for single-crystal structures .
Q. What are the key challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Challenges : Polymorphism, solvent inclusion, or poor crystal growth due to steric hindrance from the methyl and bromine groups.
- Solutions :
- Use slow evaporation in polar aprotic solvents (e.g., DMF:water mixtures).
- Employ seeding techniques with pre-characterized crystals.
- Optimize temperature gradients during crystallization .
Advanced Research Questions
Q. How does the bromine atom influence the reactivity of this compound in nucleophilic substitution (SN2) reactions compared to chloro or iodo analogs?
- Methodological Answer :
- Leaving Group Ability : Bromine’s moderate electronegativity and polarizability make it more reactive than chlorine but less than iodine.
- Kinetic Studies : Conduct SN2 reactions with NaN₃ in DMSO; monitor reaction rates via ¹H NMR. The (R)-configuration’s steric effects may slow reactivity compared to linear analogs .
- Computational Modeling : Compare activation energies for Br vs. Cl/I substitution using DFT (e.g., Gaussian 16) .
Q. What strategies resolve contradictions between computational stereochemical predictions and experimental data for this compound?
- Methodological Answer :
- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with vibrational circular dichroism (VCD) to confirm computational assignments .
- Data Triangulation : Compare experimental NMR coupling constants (³JHH) with predicted values from molecular dynamics simulations (e.g., Maestro) .
Q. How can reaction intermediates in the synthesis of this compound derivatives be characterized to elucidate mechanistic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
